Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a difluoromethyl group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2-aminopyridine with ethyl 2-bromoacetate to form an intermediate, which is then subjected to cyclization and fluorination reactions to introduce the difluoromethyl group . The reaction conditions often require the use of strong bases, such as sodium hydride, and fluorinating agents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate: Lacks the fluorine atoms, which can significantly alter its chemical properties and applications.
Biological Activity
Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including relevant research findings and case studies.
- Chemical Formula : C₉H₈F₂N₃O₂
- Molecular Weight : 215.18 g/mol
- CAS Number : 1699543-32-2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes and receptors, which is crucial for modulating biological pathways. This compound has been shown to exhibit anti-inflammatory and anticancer properties through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways.
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is critical for preventing tumor proliferation.
Anti-inflammatory Activity
Research has demonstrated that this compound exhibits strong anti-inflammatory effects:
- In Vivo Studies : In animal models of inflammation (e.g., carrageenan-induced paw edema), the compound significantly reduced swelling compared to control groups.
- Mechanistic Insights : Histopathological evaluations showed minimal degenerative changes in vital organs, suggesting a favorable safety profile alongside its therapeutic effects .
Anticancer Activity
The compound has also been evaluated for its potential anticancer properties:
- In Vitro Studies : Various cancer cell lines (e.g., A549 lung cancer cells, MCF-7 breast cancer cells) were treated with the compound, showing IC₅₀ values in the low micromolar range. It effectively inhibited cell proliferation and induced apoptosis .
- Mechanism of Action : The compound's ability to interfere with tubulin polymerization was highlighted in studies where it arrested the cell cycle and promoted pro-apoptotic signaling pathways .
Study 1: Anti-inflammatory Efficacy
A recent study evaluated the anti-inflammatory efficacy of this compound in a rat model. The results showed:
- Dose-dependent Reduction in Edema : At doses of 10 mg/kg and 20 mg/kg, significant reductions in paw edema were observed.
- Histopathological Safety Assessment : Organs such as the liver and kidneys showed no significant pathological changes post-treatment .
Study 2: Anticancer Activity
Another study focused on the anticancer effects of this compound against various cancer cell lines:
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
A549 | 3.46 | Tubulin polymerization inhibition |
MCF-7 | 4.22 | Apoptosis induction |
HCT-116 | 5.33 | Cell cycle arrest |
The study concluded that this compound holds promise as a potential therapeutic agent for cancer treatment .
Properties
IUPAC Name |
ethyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2/c1-2-17-11(16)9-8(10(12)13)14-7-5-3-4-6-15(7)9/h10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWIDIHWZJAFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1CCCC2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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